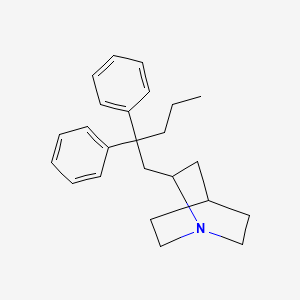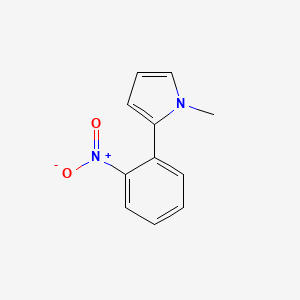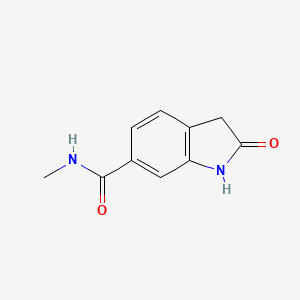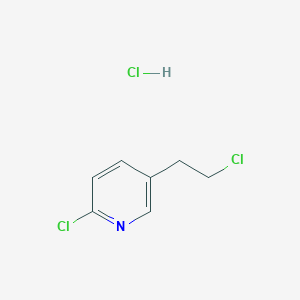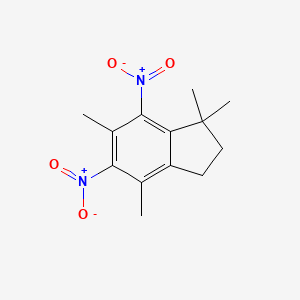
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester
Descripción general
Descripción
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazole ring substituted with an amino-phenyl group, a methyl group, and a carboxylic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with thiourea in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Halogenated thiazole derivatives
Aplicaciones Científicas De Investigación
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Such as methyl 5-aryl-3-hydroxythiophene-2-carboxylates.
Benzoxazole Derivatives: Such as benzoxazole methyl ester.
Uniqueness
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid methyl ester makes it a versatile intermediate in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
methyl 5-(3-aminophenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-14-10(12(15)16-2)11(17-7)8-4-3-5-9(13)6-8/h3-6H,13H2,1-2H3 |
Clave InChI |
QDYMCURTXYHMOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C2=CC(=CC=C2)N)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

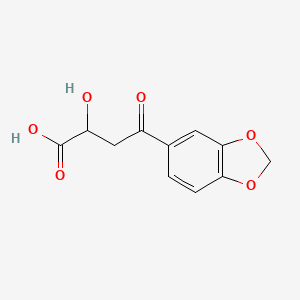


![Ethyl 4-{[(4-decylphenyl)methyl]amino}benzoate](/img/structure/B8542380.png)
![3-(4-Chlorophenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8542392.png)
![5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8542416.png)
